(4-Benzylmorpholin-2-yl)methanol
Overview
Description
(4-Benzylmorpholin-2-yl)methanol is a chemical compound that is part of a broader class of organic molecules known for their morpholine structure—a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This particular compound features a benzyl group attached to the nitrogen atom of the morpholine ring and a hydroxymethyl group at the 2-position of the ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of (4-Benzylmorpholin-2-yl)methanol.
Synthesis Analysis
The synthesis of related compounds, such as (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, has been reported to be performed using a metal catalyst-free method in water, which suggests that a similar approach might be applicable for synthesizing (4-Benzylmorpholin-2-yl)methanol . This method involves the reaction of 2-aminophenols with epichlorohydrin in the presence of NaOH, indicating that a nucleophilic ring-opening of an epoxide by an amine could be a potential route for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Benzylmorpholin-2-yl)methanol has been characterized using techniques such as X-ray crystallography . These studies provide detailed information on the crystal systems, space groups, and cell parameters, which are essential for understanding the three-dimensional arrangement of atoms within a molecule. Although the exact structure of (4-Benzylmorpholin-2-yl)methanol is not provided, the methods used in these papers could be employed to determine its molecular structure.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including condensation and photoinduced rearrangement, which are relevant to the functional groups present in (4-Benzylmorpholin-2-yl)methanol . For instance, the condensation reaction used to synthesize 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the reaction of a methanol derivative with a sulfonyl chloride . This suggests that (4-Benzylmorpholin-2-yl)methanol could potentially undergo similar reactions, given the presence of a hydroxymethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (4-Benzylmorpholin-2-yl)methanol, such as solubility, crystal density, and molecular weight, can be inferred from the characterization data provided . These properties are crucial for understanding the behavior of the compound in different environments and can affect its reactivity and applications. The intermolecular interactions, such as hydrogen bonding, observed in the crystal structures of related compounds, may also be present in (4-Benzylmorpholin-2-yl)methanol, influencing its physical properties and solubility .
Scientific Research Applications
Pharmaceutical Intermediate Synthesis
(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a derivative of (4-Benzylmorpholin-2-yl)methanol, has been synthesized as a key starting material for a phase 2 investigational drug at Eli Lilly and Company. The synthesis involves a high-yielding Grignard reaction, demonstrating potential for large-scale pharmaceutical production (Kopach et al., 2009).
Studies in Molecular Aggregation
Research on molecular aggregation in organic solvents utilized derivatives of (4-Benzylmorpholin-2-yl)methanol. The study provides insights into the fluorescence emission and aggregation processes of these compounds in different solvents, highlighting the structural impact on molecular interactions (Matwijczuk et al., 2016).
Corrosion Inhibition
Derivatives of (4-Benzylmorpholin-2-yl)methanol, specifically (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been investigated as corrosion inhibitors for mild steel in acidic mediums. This research underscores the practical applications in industrial settings, where such compounds can protect metals from corrosive environments (Ma et al., 2017).
Catalysis Research
The compound has been used in the development of catalysts for Huisgen 1,3-dipolar cycloadditions. Such research is vital in organic chemistry, particularly in synthesizing complex molecules and pharmaceuticals (Ozcubukcu et al., 2009).
Green Chemistry Applications
(4-Benzylmorpholin-2-yl)methanol derivatives have been synthesized via environmentally friendly methods. For example, the synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanols in water without metal catalysts demonstrates a move towards more sustainable chemical processes (Singh et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4-benzylmorpholin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380013 | |
Record name | (4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylmorpholin-2-yl)methanol | |
CAS RN |
40987-24-4 | |
Record name | 4-(Phenylmethyl)-2-morpholinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40987-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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